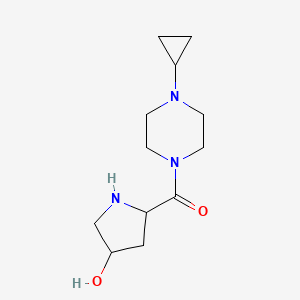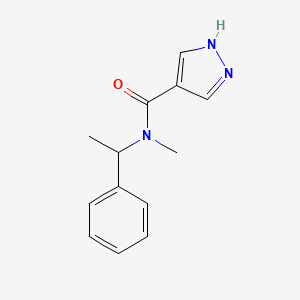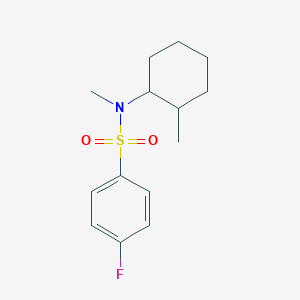
(4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.
Wirkmechanismus
(4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a decrease in excitatory neurotransmitter activity and an overall calming effect on the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase GABA levels in the brain, leading to a decrease in excitatory neurotransmitter activity and an overall calming effect on the brain. This can result in a reduction in seizure activity, anxiety, and depression symptoms. This compound has also been shown to have potential as an addiction treatment, as it can reduce drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone in lab experiments is that it is a highly specific GABA aminotransferase inhibitor, which means that it can selectively target this enzyme without affecting other neurotransmitter systems. However, one limitation of using this compound in lab experiments is that it has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on (4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone. One potential direction is to investigate its potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another potential direction is to develop more potent and longer-lasting GABA aminotransferase inhibitors based on the structure of this compound. Additionally, future research could focus on optimizing the dosing and administration of this compound to maximize its therapeutic effects.
Synthesemethoden
(4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone is synthesized by reacting cyclopropylpiperazine with 4-hydroxypyrrolidin-2-one in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 238-240°C.
Wissenschaftliche Forschungsanwendungen
(4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Studies have shown that this compound can increase GABA levels in the brain, which can lead to a decrease in excitatory neurotransmitter activity and an overall calming effect on the brain.
Eigenschaften
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c16-10-7-11(13-8-10)12(17)15-5-3-14(4-6-15)9-1-2-9/h9-11,13,16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOYOSIORASZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3CC(CN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)
![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)


![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)


